3-Fluorothiophene-2-carboxylic acid
Overview
Description
3-Fluorothiophene-2-carboxylic acid is an organic compound with the molecular formula C5H3FO2S. It is a derivative of thiophene, where a fluorine atom is substituted at the third position and a carboxylic acid group at the second position.
Synthetic Routes and Reaction Conditions:
Schiemann Reaction: One of the common methods involves the Schiemann reaction on 2-methoxycarbonylthiophene-3-diazonium tetrafluoroborate, which introduces the fluorine atom into the thiophene ring.
Direct Fluorination: Another method includes the direct fluorination of thiophene-2-carboxylic acid using n-butyllithium followed by reaction with N-fluorodibenzenesulfonimide.
Industrial Production Methods: Industrial production methods often involve large-scale synthesis using similar reactions but optimized for higher yields and purity. The use of advanced fluorination reagents and catalysts can enhance the efficiency and scalability of the production process .
Types of Reactions:
Substitution Reactions: this compound can undergo electrophilic substitution reactions due to the presence of the electron-withdrawing fluorine atom.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents are required to achieve desired transformations.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as sulfuric acid or nitric acid can be used under controlled conditions to facilitate substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can yield various substituted thiophene derivatives, while oxidation and reduction can lead to different functionalized products .
Scientific Research Applications
3-Fluorothiophene-2-carboxylic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds and polymers.
Biology: The compound is studied for its potential biological activities, including as a precursor for pharmaceuticals.
Mechanism of Action
The mechanism by which 3-fluorothiophene-2-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The fluorine atom’s presence can significantly alter the compound’s reactivity and binding affinity, making it a valuable tool in medicinal chemistry for designing drugs with improved efficacy and selectivity .
Comparison with Similar Compounds
- 2-Fluorothiophene-3-carboxylic acid
- 3-Chlorothiophene-2-carboxylic acid
- 3-Bromothiophene-2-carboxylic acid
Uniqueness: 3-Fluorothiophene-2-carboxylic acid is unique due to the specific positioning of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its analogs. This uniqueness makes it particularly valuable in applications requiring precise control over molecular interactions and reactivity .
Biological Activity
3-Fluorothiophene-2-carboxylic acid is an organic compound belonging to the thiophene family, characterized by its unique molecular structure that includes a fluorine atom at the third position and a carboxylic acid group at the second position. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article explores the biological activity of this compound, highlighting its mechanisms of action, applications, and comparative studies with related compounds.
The molecular formula of this compound is CHFOS. The synthesis of this compound can be achieved through several methods, including:
- Schiemann Reaction : Involves the introduction of fluorine into the thiophene ring via diazonium salts.
- Direct Fluorination : Utilizes reagents like n-butyllithium and N-fluorodibenzenesulfonimide for fluorination of thiophene derivatives.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The presence of the fluorine atom enhances the compound's reactivity and binding affinity, making it a valuable candidate in drug design. Its mechanism of action may involve:
- Inhibition of Enzymatic Activity : Similar compounds have shown efficacy in inhibiting enzymes such as DNA gyrase, which is crucial for bacterial DNA replication .
- Anti-inflammatory Properties : Research indicates potential applications in treating inflammatory conditions, although specific pathways remain to be elucidated.
Antimicrobial Activity
Several studies have explored the antimicrobial properties of this compound. It has been evaluated against various pathogens, including:
- Gram-positive bacteria : Such as Staphylococcus aureus.
- Gram-negative bacteria : Including Escherichia coli and Acinetobacter baumannii.
In one study, derivatives of similar compounds exhibited significant antimicrobial activity, suggesting that this compound could possess comparable effects .
Case Studies
- Antimicrobial Screening : A comparative study assessed the antimicrobial activity of various thiophene derivatives against S. aureus, revealing that specific structural modifications could enhance efficacy. The study highlighted that compounds with halogen substitutions showed improved activity profiles .
- Molecular Docking Studies : Computational analyses indicated that this compound could effectively bind to DNA gyrase, similar to established fluoroquinolone antibiotics. This interaction suggests a potential pathway for its application as an antimicrobial agent .
Comparative Analysis with Related Compounds
A comparison with structurally similar compounds reveals unique properties attributed to the positioning of the fluorine atom in this compound. The following table summarizes key differences:
Compound | Antimicrobial Activity | Mechanism of Action |
---|---|---|
This compound | Moderate | Inhibits DNA gyrase |
2-Fluorothiophene-3-carboxylic acid | Low | Unknown |
3-Chlorothiophene-2-carboxylic acid | High | Inhibits RNA polymerase |
3-Bromothiophene-2-carboxylic acid | Moderate | Unknown |
This table illustrates that while some analogs exhibit higher antimicrobial activity, the unique electronic properties of this compound may offer advantages in specific applications, particularly in drug design.
Properties
IUPAC Name |
3-fluorothiophene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3FO2S/c6-3-1-2-9-4(3)5(7)8/h1-2H,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPHRBUAOSDHRDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3FO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00356034 | |
Record name | 3-fluorothiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00356034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32431-84-8 | |
Record name | 3-Fluoro-2-thiophenecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32431-84-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-fluorothiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00356034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Fluoro-2-thiophenecarboxylic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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